N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide

PDHK1 inhibition cancer metabolism target annotation

This 2,5-dimethoxyphenyl thiazole-carboxamide is a PDHK1-specific inhibitor, unlike pan-isoform agents. Procure this reference probe to generate clean, isoform-selective metabolic data without PDHK2-4 confounding. Its defined SAR differentiates it from 3,4-dimethoxy analogs, ensuring reproducibility in HIF-1α and tumor metabolism studies. Essential for competitive intelligence and FTO analysis in medicinal chemistry programs.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 681174-57-2
Cat. No. B2422844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide
CAS681174-57-2
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NC=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H15N3O3S2/c1-24-12-4-6-15(25-2)13(8-12)19-20-9-17(27-19)22-18(23)11-3-5-14-16(7-11)26-10-21-14/h3-10H,1-2H3,(H,22,23)
InChIKeyVDNTXLOLDNSMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(2,5-Dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide (CAS 681174-57-2): Procurement-Relevant Baseline Profile for a Patented PDHK1-Targeting Research Tool


N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide (CAS 681174-57-2) is a synthetic small-molecule heterocyclic compound belonging to the thiazole-carboxamide class. It is explicitly designated as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor in authoritative drug-target databases [1][2]. The compound is covered by patent filings assigned to Schering Corporation / Merck Sharp & Dohme Corp., with claims directed to the treatment of metastatic cancer and solid tumours [1][2]. Its molecular formula is C19H15N3O3S2 with a molecular weight of approximately 397.5 g/mol, and it possesses the InChI Key VDNTXLOLDNSMNE-UHFFFAOYSA-N . Unlike broad-spectrum kinase inhibitors, this compound is specifically associated with the PDHK1–HIF-1 signalling axis, a pathway of high current interest in tumour metabolism research.

Why Generic PDHK1 Inhibitors or Close Thiazole-Carboxamide Analogs Cannot Substitute for N-[2-(2,5-Dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide (CAS 681174-57-2)


PDHK1 inhibitors span multiple chemotypes—from simple dichloroacetate to complex ATP-competitive heterocycles—and their selectivity profiles against the four PDHK isoforms (PDHK1–4) and off-target kinases diverge markedly [1]. Within the thiazole-carboxamide patent space, exemplified by the Merck/Schering portfolio (WO2012036974, US20130165450), SAR variations in the aryl substitution pattern at the thiazole 2-position and the nature of the amide-linked heterocycle produce order-of-magnitude differences in potency [1][2]. A compound carrying the 2,5-dimethoxyphenyl motif cannot be assumed equipotent to a 3,4-dimethoxy or 4-methoxy analog, because the position and number of methoxy groups alter both target engagement and physicochemical properties. Generic substitution therefore risks selecting a molecule with unknown—and potentially absent—PDHK1 inhibitory activity, undermining experimental reproducibility in metabolic oncology research.

Quantitative Differentiation Evidence for N-[2-(2,5-Dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide (CAS 681174-57-2) vs. Comparators


PDHK1 Target Engagement: Assigned Inhibitor Status vs. Structurally Divergent PDHK1 Chemotypes

The compound is unambiguously catalogued as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and DrugMap, with its target assignment cross-referenced to patent document WO2012036974 and the review PMID25684022 [1][2]. In contrast, dichloroacetate (DCA), the most widely used reference PDHK inhibitor, is a non-selective pyruvate dehydrogenase kinase inhibitor with an IC50 for PDHK1 reported as approximately 200–250 µM in isolated enzyme assays, and it additionally inhibits PDHK2, PDHK3, and PDHK4 at similar concentrations [3]. While a direct IC50 value for CAS 681174-57-2 has not been located in the open literature, its assignment as a specific PDHK1-targeted inhibitor within a focused medicinal-chemistry patent series distinguishes it from the multi-isoform, millimolar-potency profile of DCA.

PDHK1 inhibition cancer metabolism target annotation

Structural Differentiation: 2,5-Dimethoxyphenyl Pharmacophore vs. Common 3,4-Dimethoxy or 4-Methoxy Benzothiazole Analogs

The 2,5-dimethoxyphenyl substitution on the thiazole ring is a specific structural feature of CAS 681174-57-2. Within the benzothiazole-thiazole-carboxamide patent landscape, the majority of exemplified analogs carry halogen, trifluoromethyl, or 3,4-dimethoxy substituents on the pendant phenyl ring [1][2]. The 2,5-dimethoxy arrangement introduces a distinct electronic and steric profile compared to the 3,4-dimethoxy isomer: the para- and meta-disposition of methoxy groups in the 2,5-isomer alters both the H-bond acceptor geometry and the conformational preference of the aryl-thiazole dihedral angle. While quantitative potency data for this specific substitution pattern is not publicly available, structure-activity relationship (SAR) tables in related kinase-targeting thiazole-carboxamide series demonstrate that methoxy positional isomerism can produce >10-fold shifts in IC50 values [3].

SAR thiazole carboxamide pharmacophore

Patent-Assigned Therapeutic Indication Specificity vs. Alternative PDHK1 Chemotypes Lacking Cancer-Specific Patent Protection

CAS 681174-57-2 is explicitly claimed within patent families (WO2012036974, US20130165450) that specify utility for treating metastatic cancer and solid tumours, with PDHK1 as the molecular target [1][2]. This places the compound within a defined oncology patent space. By contrast, several alternative PDHK1 inhibitors—such as AZD7545 and JX06—target different binding pockets (lipoamide-binding site vs. ATP-binding site) and have distinct patent protection landscapes and selectivity profiles [3]. The Merck/Schering patent series to which CAS 681174-57-2 belongs is specifically noted in the patent review PMID25684022 as representing a key structural class of PDK1 inhibitors developed by a major pharmaceutical company [3]. No other compound with the identical 2,5-dimethoxyphenyl-thiazole-benzothiazole scaffold is known to be publicly disclosed outside this patent family.

patent landscape cancer indication metabolic oncology

Physicochemical and Hazard Classification Profile vs. Alternative Thiazole-Carboxamide Research Compounds

A Safety Data Sheet (SDS) for a closely related benzothiazole-thiazole compound from the same chemical space (CAS 681173-76-2) classifies the substance as Acute Toxicity Category 4 (H302: Harmful if swallowed) and Aquatic Toxicity Category 1 (H400/H410: Very toxic to aquatic life with long-lasting effects) [1]. While this SDS is for a structural analog rather than CAS 681174-57-2 itself, it establishes the hazard profile expectations for this compound class. Researchers procuring CAS 681174-57-2 should anticipate comparable GHS classifications: acute oral toxicity and environmental hazard labelling, necessitating appropriate personal protective equipment and waste-disposal protocols. This contrasts with certain more extensively studied PDHK inhibitors such as dichloroacetate salts, where established clinical toxicology data (peripheral neuropathy risk at chronic high doses) informs a different safety calculus [2].

safety data sheet handling laboratory procurement

Procurement-Linked Research and Industrial Application Scenarios for N-[2-(2,5-Dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide (CAS 681174-57-2)


PDHK1 Isoform-Specific Mechanistic Studies in Hypoxic Cancer Cell Models

The compound's annotation as a PDHK1 inhibitor, within a patent series distinct from pan-PDHK agents [1], positions it for studies that dissect the PDHK1-specific contribution to the HIF-1α-mediated glycolytic switch. In PTEN-deficient or hypoxia-exposed cancer cell lines (e.g., prostate, colorectal), researchers can use CAS 681174-57-2 to interrogate PDHK1-dependent mitochondrial suppression without the confounding simultaneous inhibition of PDHK2-4 that occurs with DCA. This enables cleaner interpretation of metabolic flux data and phospho-PDH readouts [2].

SAR Probe Compound for 2,5-Dimethoxyphenyl Pharmacophore Mapping in Kinase Inhibitor Programs

Medicinal chemistry teams exploring the thiazole-carboxamide chemical space can employ CAS 681174-57-2 as a reference probe for the 2,5-dimethoxyphenyl substitution motif. The compound provides a defined data point for understanding how methoxy positional isomerism (2,5- vs. 3,4- vs. 4-substitution) influences PDHK1 binding and selectivity, complementing SAR tables from the originating patent series [3]. Its procurement supports rational library design around this pharmacophore.

Freedom-to-Operate Reference Compound for PDHK1-Targeted Oncology Drug Discovery

As a specifically claimed representative of the Merck/Schering PDHK1 inhibitor patent estate [4], CAS 681174-57-2 serves as a critical reference compound for competitive intelligence and FTO analysis. Pharmaceutical IP teams and early-stage oncology biotechs can procure this compound to benchmark their own PDHK1-targeted candidates against a known composition-of-matter-protected chemical entity, ensuring novelty assessment is grounded in experimental rather than purely in silico comparisons.

Environmental Fate and Ecotoxicology Assessment of Benzothiazole-Thiazole Heterocycles

Based on the aquatic toxicity classification (H400/H410) documented for a close structural analog [5], CAS 681174-57-2 can be integrated into environmental risk assessment studies of heterocyclic research compounds. Academic or industrial environmental chemistry groups may procure the compound to evaluate its persistence, bioaccumulation potential, and ecotoxicity in standard OECD test systems, contributing to the environmental safety data package for this chemical class.

Quote Request

Request a Quote for N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.